N-(2-methylbenzyl)piperidine-4-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-[(2-methylphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C14H20N2O/c1-11-4-2-3-5-13(11)10-16-14(17)12-6-8-15-9-7-12/h2-5,12,15H,6-10H2,1H3,(H,16,17) |
InChI Key |
RIDJWUOBDNUAEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N 2 Methylbenzyl Piperidine 4 Carboxamide
General Synthetic Strategies for Piperidine-4-Carboxamide Core
The piperidine-4-carboxamide scaffold is a foundational component in a wide array of chemical entities. Its synthesis is approached through various well-established and innovative chemical reactions, beginning with the formation of the piperidine (B6355638) ring and subsequent functionalization.
Synthesis of Piperidine-4-Carboxamide Scaffolds from Precursors
The construction of the piperidine ring is a cornerstone of heterocyclic chemistry, with several methods available for creating the 4-carboxamide functionality. A primary and effective approach involves the hydrogenation or reduction of substituted pyridine (B92270) precursors. nih.gov In this strategy, a pyridine ring already bearing the necessary substituents is reduced to the corresponding piperidine. Modern methods often combine this reduction with a one-pot functionalization process, enhancing efficiency. nih.gov
Another significant route is through multicomponent reactions, which allow for the assembly of highly functionalized piperidine scaffolds in a single step from several starting materials. researchgate.net Intramolecular cyclization reactions, such as the aza-Michael reaction or electrophilic cyclization, also represent a key strategy for forming the piperidine ring from linear precursors. mdpi.com
Once the piperidine-4-carboxylic acid or its ester is formed, it can be converted to the corresponding carboxamide. A common method involves activating the carboxylic acid (e.g., with a coupling agent like EDCI) and then reacting it with an amine. unica.it A patent describes a multi-step synthesis starting from 4-piperidinecarboxylic acid, which is first esterified, then alkylated, hydrolyzed back to the acid, and finally acylated to form the carboxamide. google.com
N-Substitution Reactions for Incorporating N-Benzyl Moieties
The introduction of a benzyl (B1604629) group onto the nitrogen atom of the piperidine ring is typically achieved through N-alkylation. This reaction generally involves treating the piperidine derivative with a substituted benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. echemi.com
The choice of base and solvent can be critical to the success of the reaction. Bases like potassium carbonate (K2CO3) are commonly used in solvents such as ethanol. echemi.com The reaction mechanism can be either SN1 or SN2, depending on the specific substituents on the benzyl chloride. echemi.com For instance, studies have shown that while benzyl chloride itself favors an SN2 pathway, substituted versions like p-methoxybenzyl chloride may favor an SN1 mechanism. echemi.com This reaction is versatile and accommodates a wide range of substituted benzyl chlorides, allowing for the synthesis of a diverse library of N-benzylpiperidine derivatives. echemi.comnih.gov
Specific Synthetic Routes for N-(2-methylbenzyl)piperidine-4-carboxamide and its Direct Analogues
The synthesis of the specific compound, this compound, and its closely related analogues typically involves a coupling reaction between a piperidine-4-carboxylic acid derivative and the appropriate benzylamine (B48309).
One documented method involves the use of standard peptide coupling reagents. For example, a derivative, N-(2-methylbenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide, was prepared by reacting 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid with 2-methylbenzylamine (B130908). unica.it The reaction is facilitated by the coupling agents 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) in an anhydrous solvent like acetonitrile. unica.it This general procedure can be adapted for the synthesis of the parent compound by starting with an N-protected piperidine-4-carboxylic acid, coupling it with 2-methylbenzylamine, and then deprotecting the nitrogen if necessary, or by starting directly with piperidine-4-carboxamide and performing N-alkylation with 2-methylbenzyl halide.
The following table outlines a representative synthesis using a coupling reaction.
| Step | Reactant 1 | Reactant 2 | Reagents | Product |
| 1 | 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid | 2-methylbenzylamine | EDCI, HOBt, CH3CN | N-(2-methylbenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide |
This table illustrates a synthetic route for a derivative of the target compound, which follows a general procedure applicable for the synthesis of this compound itself.
Advanced Chemical Modifications and Derivatization Strategies of the this compound Scaffold
The this compound scaffold serves as a versatile template for further chemical modification. Derivatization strategies commonly focus on two main areas: the piperidine nitrogen atom and the phenyl ring of the N-benzyl group.
Modifications on the Piperidine Nitrogen Atom
The nitrogen atom of the piperidine ring is a key site for introducing structural diversity. While the parent compound has a hydrogen atom at this position (in the case of piperidine-4-carboxamide before N-benzylation), it is often substituted with various functional groups to explore structure-activity relationships.
A study on inhibitors of steroid-5α-reductase describes the synthesis of a series of N-substituted piperidine derivatives where the nitrogen was functionalized with a variety of acyl and carbamoyl (B1232498) groups. nih.gov These modifications can significantly alter the molecule's properties.
Table of N-Substituents on the Piperidine Ring
| Substituent Group | Example Compound Type |
|---|---|
| Benzoyl | N-benzoyl-piperidine derivative nih.gov |
| Adamantanoyl | N-adamantanoyl-piperidine derivative nih.gov |
| Cyclohexanoyl | N-cyclohexanoyl-piperidine derivative nih.gov |
| Diphenylacetyl | N-diphenylacetyl-piperidine derivative nih.gov |
Substituent Variations and Positional Isomerism on the Phenyl Ring of the N-Benzyl Group
The phenyl ring of the N-benzyl moiety offers another rich opportunity for chemical modification. The introduction of various substituents at different positions on the ring can profoundly influence the molecule's interaction with biological targets. nih.gov
The synthesis of analogues with different substituents on the benzyl group is readily achievable by using appropriately substituted benzyl halides or benzylamines in the N-alkylation or coupling step, respectively. unica.itechemi.com Research has explored a range of substitutions, including electron-withdrawing and electron-donating groups, as well as different positional isomers (ortho, meta, para). nih.gov
Table of Phenyl Ring Substitutions on the N-Benzyl Group
| Position | Substituent | Example Starting Material |
|---|---|---|
| Ortho (2-position) | Methyl | 2-methylbenzylamine unica.it |
| Ortho (2-position) | Chloro | 2-chlorobenzylamine unica.it |
| Ortho (2-position) | Methoxy | 2-methoxybenzylamine unica.it |
| Para (4-position) | Trifluoromethyl | 4-trifluoromethylbenzyl chloride echemi.com |
| Para (4-position) | Bromo | 4-bromobenzyl chloride echemi.com |
Studies have shown that these variations play a critical role in determining the selectivity and potency of 4-benzylpiperidine (B145979) carboxamides for various biological targets. nih.gov For instance, the presence of biphenyl (B1667301) or diphenyl groups can significantly influence the compound's activity at serotonin (B10506) and dopamine (B1211576) transporters. nih.gov
Derivatization Approaches for the Carboxamide Functional Group
The carboxamide functional group in this compound is a stable moiety but can undergo several chemical transformations to yield various derivatives. These derivatization approaches are crucial for modifying the compound's properties or for creating new chemical entities. Key transformations include dehydration to nitriles and hydrolysis to carboxylic acids.
Dehydration to Nitriles: A significant derivatization of a primary or secondary carboxamide is its dehydration to form a nitrile. In a synthetic route for a related compound, N-benzyl-4-piperidinecarboxamide was dehydrated to yield 1-benzyl piperidine-4-nitrile google.com. This reaction typically employs dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. This transformation replaces the carbonyl oxygen and the amide nitrogen's substituent with a triple bond between the carbon and nitrogen, fundamentally altering the functional group's electronic and steric properties.
Hydrolysis to Carboxylic Acids: The amide bond can be cleaved through hydrolysis to revert to the parent carboxylic acid and amine. For instance, N-benzyl-4-piperidinecarboxylic acid methyl ester can be hydrolyzed to obtain N-benzyl-4-piperidinecarboxylic acid google.com. This reaction can be catalyzed by either acid or base and typically requires heating. While often used in a synthetic sequence leading to the carboxamide, hydrolysis itself represents a valid method of derivatization, breaking the amide linkage to yield the constituent piperidine carboxylic acid and 2-methylbenzylamine.
Reduction to Amines: Another common, though not explicitly documented for this specific molecule in the provided research, derivatization of carboxamides is reduction to the corresponding amine. This reaction is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The reduction of this compound would yield N-(2-methylbenzyl)piperidin-4-yl)methanamine, converting the planar amide group into a tetrahedral secondary amine, which significantly impacts the molecule's basicity and three-dimensional structure.
| Derivatization Method | Reagents | Product Functional Group | Example Product (from related compounds) |
| Dehydration | POCl₃, SOCl₂ | Nitrile | 1-benzyl piperidine-4-nitrile google.com |
| Hydrolysis | Acid or Base (e.g., NaOH), Heat | Carboxylic Acid | N-benzyl-4-piperidinecarboxylic acid google.com |
| Reduction | LiAlH₄, BH₃ | Amine | (1-benzylpiperidin-4-yl)methanamine |
Analytical Techniques for Structural Elucidation and Purity Assessment in Synthesis
A comprehensive suite of analytical techniques is employed to confirm the structure and assess the purity of this compound and its derivatives following synthesis. unica.it These methods ensure the correct molecular structure has been obtained and that the sample is free from significant impurities. unica.itresearchgate.net
Structural Elucidation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for determining molecular structure. Both ¹H NMR and ¹³C NMR spectra provide detailed information. unica.itchemicalbook.com ¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons through chemical shifts (δ) and coupling constants (J). researchgate.net ¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in the molecule. unica.it For the closely related compound N-(2-methylbenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide, specific chemical shifts have been reported, which are indicative of the structural framework. unica.it
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. unica.itresearchgate.net Key absorptions for a molecule like this compound would include N-H stretching and bending vibrations, C=O (amide I band) stretching, and C-N stretching. For a derivative, characteristic bands were observed at 3351, 3220 (N-H), and 1644 cm⁻¹ (C=O). unica.it
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide information about the molecule's structure through fragmentation patterns. Positive-ion electrospray ionization (ESI) is a common method for analyzing such compounds, providing a mass-to-charge ratio (m/z) that corresponds to the protonated molecule [M+H]⁺. unica.it
Purity Assessment:
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of synthesized compounds. unica.it The technique separates the target compound from any impurities, and the purity is typically reported as a percentage based on the relative peak areas in the chromatogram. For many synthetic piperidine carboxamides, purity is confirmed to be greater than 95% by HPLC analysis. unica.itnih.gov
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample. The experimental values are compared against the theoretically calculated values for the proposed molecular formula. A close correlation (typically within ±0.4%) provides strong evidence of the compound's purity and elemental composition. unica.it
Melting Point (M.p.) Determination: A sharp and specific melting point range is a classic indicator of a pure crystalline solid. unica.it Impurities tend to depress and broaden the melting range. For example, N-(2-methylbenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide was reported to have a melting point of 219-220 °C. unica.it
| Technique | Purpose | Information Obtained | Reference |
| ¹H NMR Spectroscopy | Structural Elucidation | Proton environment, connectivity | unica.itresearchgate.netchemicalbook.com |
| ¹³C NMR Spectroscopy | Structural Elucidation | Carbon skeleton | unica.it |
| Infrared (IR) Spectroscopy | Structural Elucidation | Functional groups | unica.it |
| Mass Spectrometry (MS) | Structural Elucidation | Molecular weight, formula | unica.it |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Percentage purity | unica.itnih.gov |
| Elemental Analysis | Purity & Structural Confirmation | Elemental composition (%C, H, N) | unica.it |
| Melting Point (M.p.) | Purity Assessment | Purity of crystalline solids | unica.it |
Structure Activity Relationship Sar Investigations of N 2 Methylbenzyl Piperidine 4 Carboxamide Analogues
Influence of N-Benzyl Moiety Modifications on Biological Activities
Impact of Substituent Position and Nature on the Aromatic Ring
The position and electronic nature of substituents on the N-benzyl aromatic ring are pivotal in determining the potency and selectivity of N-(2-methylbenzyl)piperidine-4-carboxamide analogues. Research has consistently shown that even minor alterations can lead to significant changes in biological response.
For certain classes of compounds, substitution is exclusively tolerated at the 2-position (ortho) of the benzyl (B1604629) ring. However, in other series, such as certain M1 allosteric agonists, methyl or chloro groups at the 3-position (meta) have been found to yield potent activity. mdpi.com This highlights that the optimal substitution pattern is highly dependent on the specific biological target. For instance, in a series of piperidine-4-carboxamide derivatives developed as inhibitors of Mycobacterium abscessus, a trifluoromethyl group at the 4-position (para) of the phenyl moiety resulted in a nearly 10-fold increase in activity compared to the unsubstituted parent compound. nih.gov Conversely, moving the same group to the 3-position led to reduced potency. nih.gov
The nature of the substituent is equally important. Electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl) can alter the electronic distribution of the aromatic ring, affecting its interaction with receptor sites. libretexts.orglibretexts.org For example, a study on piperidine (B6355638) inhibitors of farnesyltransferase found that a 2-bromophenyl derivative was three times more potent than the parent 3-bromophenyl compound, while a 4-bromophenyl analogue was inactive, demonstrating the combined importance of both position and substituent type. acs.org
Role of Alkyl Chain Variations in the N-Benzyl Fragment
The length and flexibility of the linker connecting the piperidine nitrogen to the aromatic ring are critical determinants of biological activity. Variations in this alkyl chain can alter the spatial orientation of the aromatic ring relative to the piperidine core, thereby influencing how the molecule fits into its binding pocket. Studies on related 4-benzylpiperidine (B145979) carboxamides have shown that compounds with a two-carbon linker exhibit significantly higher potency for dopamine (B1211576) reuptake inhibition compared to those with a three-carbon linker. This suggests that a shorter, more constrained linker may provide a more optimal orientation for interaction with the dopamine transporter.
Stereochemical Implications for Piperidine Carboxamide Systems
Stereochemistry is a fundamental aspect of molecular pharmacology, and its role in the activity of piperidine carboxamide systems is profound. malariaworld.org The three-dimensional arrangement of atoms can dictate binding affinity, efficacy, and even the mechanism of action. malariaworld.org The chirality of these compounds often leads to significant differences in biological activity between enantiomers and diastereomers.
In studies of optically active piperidine derivatives, it has been observed that biological activity can be confined to a single enantiomer. For example, in a series of farnesyltransferase inhibitors, only the (+)-enantiomers displayed potent inhibition, with the corresponding (-)-enantiomers being significantly weaker or inactive. acs.org This stereoselectivity implies a specific and constrained binding orientation within the enzyme's active site, where only one enantiomer can achieve the necessary interactions for inhibition. The thermodynamically favorable 4,5-trans-5,6-trans configuration was identified as crucial for the activity of these potent (+)-enantiomers. acs.org
Similarly, research on other chiral compounds has shown that stereochemistry can influence not just target binding but also cellular uptake. malariaworld.org For some analogues, only specific stereoisomers (e.g., the (5S, αS) isomers) exhibit significant biological activity, which has been attributed to stereoselective transport mechanisms. malariaworld.org The synthesis of specific regio- and diastereoisomers (cis vs. trans) is therefore a critical aspect of SAR studies, allowing for a detailed exploration of the three-dimensional requirements of the target receptor. whiterose.ac.ukrsc.org
Effects of Piperidine Ring Substitutions on Pharmacological Efficacy
Direct substitution on the piperidine ring offers another avenue for modulating the pharmacological properties of this compound analogues. The size, position, and nature of these substituents can influence the conformation of the ring and its interaction with target proteins. nih.govijnrd.org
Detailed SAR studies on piperidine-3-carboxamides revealed that a substituent at the 3-position of the piperidine ring was essential for antiplatelet activity. In contrast, substitutions at the 2-position or disubstitution at the 3- and 5-positions resulted in a decrease in activity. This indicates a specific spatial requirement within the binding site that accommodates a single substituent at the 3-position.
Furthermore, the nature of the substituent is critical. In a study of monoamine oxidase (MAO) inhibitors, a para-hydroxy substitution on a piperidine ring yielded the highest inhibitory activity for both MAO-A and MAO-B. nih.gov This suggests that the hydroxyl group may be forming a key hydrogen bond interaction within the enzyme's active site. The same study noted that para-substitution was generally preferable to meta-substitution, reinforcing the importance of substituent placement on the piperidine ring. nih.gov
Contribution of the Carboxamide Linkage to Molecular Interactions and Activity
The carboxamide linkage is a cornerstone of the this compound structure, often serving as a critical pharmacophoric element. This functional group is capable of forming key hydrogen bonds and provides a degree of conformational rigidity that is essential for proper orientation within a binding site.
Research has demonstrated that the carboxamide group itself can be directly involved in crucial binding interactions. In one study, replacing the carboxamide with conformationally locked bioisosteres, such as E or Z olefins, or modifying it to an inverse or shifted amide, led to a complete or significant loss of antiviral activity. This strongly suggests that both the hydrogen bonding capacity and the specific spatial arrangement of the carbonyl and N-H groups of the carboxamide are indispensable for activity.
The stability of this linkage is also a key consideration. In the development of acetylcholinesterase inhibitors, an ester linker in a lead compound was replaced with a more metabolically stable amide linker, a common strategy in drug design to improve pharmacokinetic properties. In some contexts, however, the introduction of a carbonyl group as part of the linker can be detrimental. For instance, incorporating a carbonyl between an aromatic ring and the piperidine moiety was found to dramatically decrease binding affinity for the σ1 receptor, possibly by introducing excessive rigidity that prevents optimal ligand-receptor interaction.
Comparative SAR Studies with Related Piperidine Carboxamide Isomers and Derivatives
Comparative SAR studies are invaluable for elucidating the nuanced structural requirements for activity. By comparing isomers and related derivatives, researchers can map the chemical space around a core scaffold and identify key regions for modification.
One such study on 4-benzylpiperidine carboxamides systematically varied linker length and aromatic ring substituents to modulate selectivity between serotonin (B10506), norepinephrine (B1679862), and dopamine transporters. The findings revealed that biphenyl (B1667301) and diphenyl groups were critical for selectivity towards the serotonin and dopamine transporters, respectively, while compounds with a 2-naphthyl ring showed enhanced inhibition of the norepinephrine and serotonin transporters.
Another investigation focused on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, comparing the effects of attaching different "tail" groups, such as piperazine (B1678402) and benzylamine (B48309) amides, to the core structure. nih.gov This approach allowed for the optimization of interactions with different regions of the carbonic anhydrase active site, leading to potent and selective inhibitors. nih.gov
Comparing regioisomers has also yielded critical insights. For example, a compound with a piperidine-3-carboxamide moiety was found to be active in inducing senescence in melanoma cells, whereas its regioisomer, a piperidine-4-carboxamide, was inactive. nih.gov This stark difference underscores the precise positional requirements of the carboxamide group for interacting with the biological target.
Mechanistic Investigations and Molecular Interactions of N 2 Methylbenzyl Piperidine 4 Carboxamide
Elucidation of Molecular Mechanisms of Action
The primary mechanism of action identified for derivatives of N-(2-methylbenzyl)piperidine-4-carboxamide is the inhibition of human carbonic anhydrase (hCA) isoforms. nih.gov Specifically, N-(2-methylbenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide has been synthesized and evaluated as part of a series of benzenesulfonamido carboxamides. nih.gov This compound demonstrated potent inhibitory activity at nanomolar concentrations against several hCA isoforms, including hCA I, II, IX, and XII. nih.gov
The research highlights a notable selectivity profile, with strong inhibition of tumor-associated isoforms hCA IX and XII. nih.gov These isoforms are crucial for pH regulation in cancer cells, and their inhibition represents a strategic approach in developing anticancer therapies. nih.gov The mechanism involves the interaction of the compound's benzenesulfonamide (B165840) group with the enzyme's active site, while the this compound portion, referred to as the "tail," engages with surrounding residues to enhance binding affinity and selectivity. nih.gov
Ligand-Target Interaction Analysis
Molecular docking and dynamics simulations have been instrumental in detailing the interactions between N-(2-methylbenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide and its target enzymes. These studies reveal a complex interplay of forces that stabilize the ligand-target complex.
The binding mode of N-(2-methylbenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide has been characterized within the active site cavities of four different hCA isoforms. nih.gov While the core benzenesulfonamide group anchors the inhibitor within the active site across all isoforms, the orientation of the 2-methylbenzylamine (B130908) tail varies significantly, contributing to its selectivity. nih.gov
In hCA I: The 2-methylbenzylamine moiety is positioned near residues Pro201 and Pro202. nih.gov
In hCA II: The tail portion approaches Pro201 and Trp5. nih.gov
In hCA IX and XII: The compound demonstrates favorable interactions within the active sites, which are believed to contribute to its high selectivity for these tumor-related isoforms. nih.gov
Several amino acid residues are critical for the binding and stabilization of the inhibitor within the hCA active site. These residues interact with different parts of the molecule, from the sulfonamide head to the benzylamine (B48309) tail. nih.gov
Key interacting residues include:
Thr199 and Gln92: Involved in crucial hydrogen bonding. nih.gov
Leu198, Trp5, Phe131, Pro201, and Pro202: Participate in hydrophobic and aromatic interactions. nih.gov
Val135, Leu131, Ala132, and Ala135: Form hydrophobic contacts with the inhibitor's tail, particularly in certain isoforms. nih.gov
Hydrogen bonds play a vital role in anchoring the inhibitor. The benzenesulfonamide moiety consistently forms hydrogen bond interactions with the side chain of Thr199 across the studied isoforms. nih.gov In certain orientations, such as within the hCA I binding pocket, the derivative can be further stabilized by a hydrogen bond with Gln92. nih.gov The amino group of the tail has also been observed to form a hydrogen bond with Pro201 in the hCA II active site. nih.gov
Hydrophobic and aromatic interactions are determinant factors for the inhibitor's potency and selectivity. The 2-methylbenzyl ring of the compound establishes key hydrophobic and aromatic interactions with several residues. nih.gov
In hCA I , the aromatic ring of the tail interacts with Pro201 and Pro202. nih.gov
In hCA II , the 2-methylbenzyl ring establishes aromatic and hydrophobic interactions with Trp5, while the piperidine (B6355638) ring engages in hydrophobic contacts with Phe131 and Ile91. nih.gov
Molecular dynamics simulations revealed that the 2-methylbenzylamine moiety moves toward Val135, establishing hydrophobic contacts. nih.gov The piperazine (B1678402) ring can also elicit hydrophobic contacts with residues like Pro202, Ala121, and Phe91. nih.gov
Table 1: Inhibitory Activity of N-(2-methylbenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide Against hCA Isoforms This table displays the inhibitory constant (Kᵢ) values in nanomolar (nM) concentrations.
| hCA Isoform | Kᵢ (nM) |
|---|---|
| hCA I | 150.3 |
| hCA II | 30.3 |
| hCA IX | 28.4 |
| hCA XII | 6.9 |
Table 2: Summary of Key Amino Acid Interactions by hCA Isoform This table summarizes the critical amino acid residues involved in binding N-(2-methylbenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide.
| hCA Isoform | Key Interacting Residues | Interaction Type |
|---|---|---|
| hCA I | Gln92, Thr199 | Hydrogen Bonding |
| Pro201, Pro202, Leu131, Ala132, Ala135 | Hydrophobic | |
| hCA II | Pro201, Thr199 | Hydrogen Bonding |
| Trp5, Phe131, Ile91 | Aromatic/Hydrophobic | |
| General | Val135, Leu198 | Hydrophobic |
Studies on Allosteric Modulation
Allosteric modulators are compounds that bind to a receptor at a site topologically distinct from the primary (orthosteric) binding site. This binding can modify the receptor's affinity or efficacy for its endogenous ligand, offering a more nuanced approach to modulating biological activity.
While the piperidine-4-carboxamide scaffold is a component of molecules designed as allosteric modulators for various targets, such as the serotonin (B10506) 5-HT2C receptor, specific research into the allosteric modulation properties of this compound or its studied derivatives is not extensively documented in the available literature. The primary mechanism investigated for its derivative, N-(2-methylbenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide, is competitive inhibition at the orthosteric active site of carbonic anhydrases. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(2-methylbenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide |
Computational and in Silico Approaches in N 2 Methylbenzyl Piperidine 4 Carboxamide Research
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method is crucial for understanding the structural basis of a compound's biological activity. In the context of N-(2-methylbenzyl)piperidine-4-carboxamide research, docking studies have been instrumental, particularly for its derivatives.
Research on a closely related analog, N-(2-methylbenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide, has provided significant insights into its interaction with various human Carbonic Anhydrase (hCA) isoforms, which are important targets in cancer therapy. unica.itnih.gov Molecular docking studies were performed to elucidate the binding mode of this compound within the active sites of hCA I, II, IX, and XII. nih.gov
The docking results revealed that the 2-methylbenzyl portion of the molecule moves toward and establishes hydrophobic interactions with key amino acid residues. nih.gov The piperidine (B6355638) ring also forms hydrophobic contacts with other residues within the binding pocket. nih.gov A critical hydrogen bond, observed in the initial docking pose with the residue Gln92, was found to be maintained, contributing to the stability of the ligand-protein complex. nih.gov These interactions help to explain the observed inhibitory affinity of the compound for these enzymes. nih.gov
Table 1: Key Ligand-Protein Interactions for N-(2-methylbenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide with hCA Isoforms
| Target Protein | Interacting Residues | Type of Interaction |
|---|---|---|
| hCA I | L131, A132, A135 | Hydrophobic (with 2-methylbenzyl ring) |
| P202, A121, F91 | Hydrophobic (with piperidine ring) | |
| Q92 | Hydrogen Bond | |
| hCA II | Specific interactions not detailed | - |
| hCA IX | Specific interactions not detailed | - |
Data derived from docking studies on the N-(4-sulfamoylbenzoyl) derivative. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Model Development and Application
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While specific QSAR models developed for this compound are not extensively documented in the cited literature, the methodology is highly relevant for optimizing lead compounds within this chemical class.
A typical QSAR study involves:
Data Set Preparation: A series of analogs of this compound with experimentally determined biological activities (e.g., IC50 values against a specific target) would be compiled.
Descriptor Calculation: Various physicochemical properties and structural features, known as molecular descriptors, are calculated for each compound. These can include steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., logP) parameters.
Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
For a series of piperidine derivatives, a QSAR model could be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of candidates with the highest predicted potency and guiding the rational design of more effective molecules. researchgate.net
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. This "pharmacophore" can then be used as a 3D query to screen large databases of chemical compounds to find novel molecules that fit the model and are likely to be active. mdpi.com
For this compound and its analogs, a pharmacophore model could be developed based on the ligand's conformation when docked into a target's active site, such as that of a carbonic anhydrase. nih.govmdpi.com The key features would likely include:
An aromatic ring feature corresponding to the 2-methylbenzyl group.
A hydrophobic feature representing the piperidine ring.
Hydrogen bond donor and acceptor sites on the carboxamide group.
Once validated, this pharmacophore model could be employed in a virtual screening campaign. sciengpub.ir This process would computationally filter millions of compounds from databases like ZINC, identifying a smaller, more manageable set of "hits" for further investigation through docking, and eventually, laboratory synthesis and testing. mdpi.com This strategy significantly streamlines the search for new and structurally diverse lead compounds. mdpi.com
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time, providing detailed insights into the stability and dynamics of ligand-protein complexes. Following molecular docking, MD simulations are often performed to validate the predicted binding pose and assess its stability.
For the N-(2-methylbenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivative, MD simulations were conducted to analyze the stability of its complex with various hCA isoforms. unica.it The simulations, run over a period of nanoseconds, track the conformational changes of both the ligand and the protein. A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD) of the atomic positions over time. Low and stable RMSD values for the ligand within the binding site indicate a stable interaction. unica.it
Prediction of Biological Activity Spectra and Potential Pharmacological Targets
While experimental studies have identified specific targets for derivatives of this compound, computational tools can predict a much broader range of potential biological activities and pharmacological targets. clinmedkaz.org Software like PASS (Prediction of Activity Spectra for Substances) analyzes a compound's structure and compares it to a large database of known bioactive molecules to predict a spectrum of possible biological effects. clinmedkaz.org
For the core structure of this compound, a PASS prediction could suggest activities beyond what has been experimentally tested. The prediction is typically presented as a list of potential activities with corresponding probabilities for being active (Pa) or inactive (Pi).
In silico target prediction tools like SwissTargetPrediction can also identify the most likely protein targets of a small molecule by comparing its structure to known ligands for a multitude of receptors, enzymes, and ion channels. clinmedkaz.org For the closely related N-(2-methylbenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide, the primary targets identified and confirmed experimentally are the human carbonic anhydrases, particularly the cancer-related isoforms hCA IX and XII. nih.gov Computational prediction methods offer a valuable approach to identify new potential applications and repositioning opportunities for this class of compounds.
Table 2: Illustrative Example of a Predicted Biological Activity Spectrum
| Predicted Activity | Pa (Prob. Active) | Pi (Prob. Inactive) |
|---|---|---|
| Carbonic Anhydrase II Inhibitor | 0.850 | 0.005 |
| Antineoplastic | 0.725 | 0.021 |
| Kinase Inhibitor | 0.610 | 0.045 |
| GPCR Ligand | 0.550 | 0.080 |
| Anti-inflammatory | 0.480 | 0.115 |
This table is a hypothetical representation of potential predictions and does not reflect published data for this specific compound.
Theoretical Studies on Electronic Properties and Solvent Effects
Theoretical quantum chemistry calculations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These studies provide fundamental information about molecular structure, stability, and reactivity. For this compound, DFT calculations could be used to determine key electronic descriptors. researchgate.net
Molecular Orbitals: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting sites of non-covalent interactions with biological targets.
Furthermore, the effect of the cellular environment can be modeled by including solvent effects in these calculations, often using a Polarizable Continuum Model (PCM). researchgate.net These models simulate how a solvent like water might influence the compound's geometry, electronic properties, and conformational stability, providing a more biologically relevant picture of its behavior. researchgate.net
Emerging Research Directions and Future Prospects for N 2 Methylbenzyl Piperidine 4 Carboxamide
Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity
The core structure of N-(2-methylbenzyl)piperidine-4-carboxamide serves as a versatile scaffold for the design and synthesis of novel analogues with tailored biological activities. Researchers are actively exploring modifications to this parent compound to enhance its potency and selectivity for specific biological targets. These efforts are largely guided by structure-activity relationship (SAR) studies, which systematically evaluate how chemical modifications influence the compound's interaction with its target.
A notable example of such derivatization is the synthesis of N-(2-methylbenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide. In a study focused on developing human carbonic anhydrase (hCA) inhibitors, this analogue demonstrated significant inhibitory activity against several hCA isoforms. nih.gov The introduction of the 4-sulfamoylbenzoyl group at the piperidine (B6355638) nitrogen was a key modification that conferred this specific biological activity. The inhibitory constants (Ki) of this analogue against four hCA isoforms are detailed in the table below.
| hCA Isoform | Inhibitory Constant (Ki) in nM |
|---|---|
| hCA I | 6.1 |
| hCA II | 7.7 |
| hCA IX | 27.8 |
| hCA XII | 6.9 |
This data underscores the potential of targeted chemical modifications to develop potent and selective inhibitors from the this compound scaffold. The 2-methylbenzyl moiety itself plays a crucial role in the binding affinity, as demonstrated by comparing its activity with other substituted benzyl (B1604629) analogues. nih.gov Future research in this area will likely focus on further refining the substituents on both the benzyl and piperidine rings to achieve even greater potency and isoform selectivity, which is a critical aspect in the development of therapeutic agents with minimal off-target effects.
Application in Multi-Target Ligand Design and Polypharmacology
The concept of polypharmacology, where a single drug molecule is designed to interact with multiple targets, is gaining traction as a promising strategy for treating complex diseases such as cancer and neurodegenerative disorders. The this compound scaffold is well-suited for the design of such multi-target ligands due to its modular nature, which allows for the incorporation of different pharmacophoric elements to engage with various biological targets.
Research into piperidine-4-carboxamide derivatives has revealed their potential as inhibitors of multiple kinases, which are key players in various disease pathways. For instance, the N-(2-aminoethyl)piperidine-4-carboxamide scaffold has been explored for the development of multi-kinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1. nih.gov This suggests that by strategic modification of the this compound core, it may be possible to design ligands that can modulate the activity of multiple kinases simultaneously.
Furthermore, derivatives of piperidine-4-carboxamide have been investigated as CCR5 inhibitors, which are important in the treatment of HIV. nih.gov The design of these inhibitors often follows a 'Y-shaped' pharmacophore model, where different parts of the molecule interact with distinct sub-pockets of the receptor. This modularity is inherent to the this compound structure, making it an attractive starting point for the development of multi-target agents that could, for example, combine CCR5 antagonism with other antiviral mechanisms.
The table below summarizes the potential applications of piperidine-4-carboxamide derivatives in multi-target ligand design based on existing research.
| Derivative Class | Potential Targets | Therapeutic Area |
|---|---|---|
| N-(2-aminoethyl)piperidine-4-carboxamides | VEGFR-2, ERK-2, Abl-1 | Cancer |
| Novel piperidine-4-carboxamides | CCR5 | HIV |
| N-(2-methylbenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide | Carbonic Anhydrases | Glaucoma, Cancer |
Exploration as Chemical Probes for Investigating Biological Pathways
Chemical probes are small molecules used to study and manipulate biological systems. An ideal chemical probe is potent, selective, and has a well-understood mechanism of action. While direct studies on this compound as a chemical probe are not extensively documented, its derivatives have shown promise in this area. The development of potent and selective analogues, as discussed in section 7.1, is the first step towards creating high-quality chemical probes.
The selective inhibition of specific enzymes or receptors by derivatives of this compound can be leveraged to investigate the roles of these proteins in various biological pathways. For example, the selective inhibition of carbonic anhydrase isoforms by N-(2-methylbenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide could be used to probe the physiological and pathological functions of these enzymes in different tissues and disease models. nih.gov
The utility of a compound as a chemical probe is often enhanced by the availability of a "negative control," a structurally similar but biologically inactive molecule. The synthesis of various analogues of this compound provides a rich source for identifying such control compounds, which are essential for validating the on-target effects of the active probe.
Future research will likely focus on characterizing the cellular activity and mechanism of action of potent and selective this compound analogues to validate their use as chemical probes. This could involve developing fluorescently labeled or biotinylated versions of the compound to visualize its localization within cells and identify its binding partners.
Development of Advanced Research Tools and Methodologies for Piperidine-4-Carboxamide Derivatives
The growing interest in piperidine-4-carboxamide derivatives necessitates the development of advanced research tools and methodologies to facilitate their study. These include synthetic methodologies, analytical techniques, and computational models.
Synthetic Methodologies: Efficient and versatile synthetic routes are crucial for generating diverse libraries of this compound analogues for SAR studies and the development of chemical probes. Recent advancements in synthetic organic chemistry, such as novel coupling reactions and flow chemistry techniques, can be applied to streamline the synthesis of these compounds. mdpi.com The general synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives, for instance, involves a multi-step process starting from piperidine-4-carboxylic acid, which is then coupled with the desired amine. nih.gov
Analytical Techniques: Robust analytical methods are required for the purification and characterization of this compound and its analogues. High-performance liquid chromatography (HPLC) is a key technique for assessing the purity of these compounds. nih.gov Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are essential for confirming their chemical structures.
Computational Modeling: In silico tools play an increasingly important role in the design and optimization of bioactive molecules. Molecular docking and dynamics simulations can be used to predict the binding modes of this compound analogues to their biological targets, thereby guiding the design of more potent and selective compounds. nih.gov Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the chemical structures of these compounds with their biological activities, further aiding in the design of new analogues with improved properties.
The continued development of these research tools and methodologies will be instrumental in unlocking the full therapeutic and scientific potential of this compound and its derivatives.
Q & A
Q. What are the recommended synthetic routes and characterization methods for N-(2-methylbenzyl)piperidine-4-carboxamide?
Methodological Answer: The synthesis typically involves coupling piperidine-4-carboxylic acid derivatives with 2-methylbenzylamine. A general protocol includes:
Activate the carboxylic acid using isobutyl chloroformate and triethylamine in dry chloroform at 0°C under inert atmosphere .
Add 2-methylbenzylamine to the activated intermediate, followed by stirring at room temperature.
Purify via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient).
Characterization:
- NMR (¹H/¹³C): Confirm amide bond formation (δ ~6.5–8.0 ppm for aromatic protons; δ ~165–170 ppm for carbonyl).
- HPLC/MS : Verify purity (>95%) and molecular ion peak (expected [M+H]⁺: calculated for C₁₅H₂₀N₂O = 261.16).
Q. What analytical techniques are critical for assessing the purity and structural integrity of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., deviation <2 ppm).
- X-ray Crystallography : Resolve stereochemistry (if applicable) by co-crystallizing with heavy atoms (e.g., bromine derivatives) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature >200°C suggests suitability for high-temperature reactions).
Q. How can researchers screen the pharmacological activity of this compound?
Methodological Answer:
- In Vitro Receptor Binding Assays :
- σ Receptors : Use radioligand displacement (e.g., [³H]-DTG for σ1/σ2) to measure IC₅₀ values. Substituents on the benzyl group significantly modulate affinity .
- T-type Ca²⁺ Channels : Patch-clamp electrophysiology in HEK293 cells expressing Cav3.2 channels. Dialkyl benzyl substituents enhance inhibitory activity (e.g., IC₅₀ <1 µM) .
- Enzyme Inhibition : Test against soluble epoxide hydrolase (sEH) using fluorescent substrates like CMNPC .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of piperidine-4-carboxamide derivatives?
Methodological Answer: A structure-activity relationship (SAR) study should focus on:
Benzyl Substituents :
- Electron-Withdrawing Groups (e.g., Cl) : Enhance σ receptor affinity but may reduce metabolic stability.
- Alkyl Chains (e.g., ethyl) : Improve T-type Ca²⁺ channel inhibition by increasing lipophilicity (logP >3) .
| Substituent (R) | σ1 IC₅₀ (nM) | T-type Ca²⁺ IC₅₀ (µM) |
|---|---|---|
| 2-Methylbenzyl | 120 | 0.8 |
| 4-Fluorobenzyl | 85 | 0.5 |
| 3-Chlorobenzyl | 45 | 1.2 |
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling : Measure oral bioavailability in rodents. For example, a compound with high in vitro T-type Ca²⁺ inhibition (IC₅₀ = 0.5 µM) but low brain penetration (<10% plasma-to-brain ratio) may fail in vivo .
- Metabolite Identification : Use LC-MS/MS to detect N-dealkylation or oxidation byproducts that reduce efficacy.
Q. What strategies optimize selective targeting to minimize off-receptor effects (e.g., hERG channel inhibition)?
Methodological Answer:
- Computational Modeling : Docking studies (e.g., Glide-Schrödinger) to identify steric clashes with hERG (e.g., avoid basic nitrogen atoms in flexible side chains) .
- Selective Functionalization : Replace piperidine with azaheterocycles (e.g., morpholine) to reduce hERG binding (Ki >10 µM) while retaining target activity .
Q. How are in vivo rodent models used to validate antinociceptive or neuropathic pain efficacy?
Methodological Answer:
- Chronic Constriction Injury (CCI) Model : Administer 10 mg/kg orally and measure mechanical allodynia (von Frey filaments) over 14 days. Effective compounds show ≥50% reversal of pain thresholds .
- Microdialysis : Monitor CNS exposure by measuring compound levels in cerebrospinal fluid (CSF) at 1, 3, and 6 hours post-dose .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
